Fmoc-His(DNP)-OH

Catalog No.
S728160
CAS No.
83999-94-4
M.F
C27H21N5O8
M. Wt
543.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-His(DNP)-OH

CAS Number

83999-94-4

Product Name

Fmoc-His(DNP)-OH

IUPAC Name

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C27H21N5O8

Molecular Weight

543.5 g/mol

InChI

InChI=1S/C27H21N5O8/c33-26(34)23(11-16-13-30(15-28-16)24-10-9-17(31(36)37)12-25(24)32(38)39)29-27(35)40-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,15,22-23H,11,14H2,(H,29,35)(H,33,34)/t23-/m0/s1

InChI Key

SADTWOVRWZDGHL-QHCPKHFHSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
  • Drug discovery and development: Peptides can act as potential drugs themselves or serve as building blocks for larger drug molecules. Fmoc-His(DNP)-OH can be incorporated into these peptides during synthesis, allowing researchers to study their properties and potential therapeutic applications [].
  • Enzyme research: Studying how enzymes interact with specific amino acids is essential for understanding their function. Fmoc-His(DNP)-OH can be used to create peptides containing histidine, enabling researchers to investigate enzyme-substrate interactions involving this amino acid [].
  • Protein engineering: Modifying proteins allows scientists to create new functionalities or improve their existing properties. Fmoc-His(DNP)-OH can be used to introduce histidine residues into engineered proteins, potentially leading to novel applications in various fields [].

Key Feature of Fmoc-His(DNP)-OH:

Fmoc-His(DNP)-OH possesses a unique combination of functionalities that make it valuable in SPPS:

  • Fmoc (Fluorenylmethyloxycarbonyl) group: This group acts as a protecting group for the amino group of the histidine residue. Protecting groups are essential in SPPS to ensure the selective formation of peptide bonds between desired amino acids [].
  • His (Histidine) residue: Histidine is an amino acid with a unique side chain containing an imidazole ring. This ring can be protonated and deprotonated, making histidine essential for protein function in various biological processes [].
  • Dnp (2,4-dinitrophenyl) group: This group serves as a quencher in fluorescence resonance energy transfer (FRET) experiments. FRET is a technique used to study interactions between molecules, and the Dnp group can quench the fluorescence signal from a nearby fluorophore, allowing researchers to monitor specific interactions involving the histidine residue [].

Fmoc-His(DNP)-OH, or 9-fluorenylmethyloxycarbonyl histidine (2,4-dinitrophenyl)-hydroxyl, is a derivative of the amino acid histidine. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 2,4-dinitrophenyl (DNP) group at the side chain. This compound is notable for its role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a building block for incorporating histidine residues into peptides. The Fmoc group allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides.

  • Activation of Carboxyl Group: The carboxyl group of histidine is activated to facilitate coupling with other amino acids. Common coupling reagents include 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) .
  • Deprotection: The Fmoc group can be removed using piperidine in DMF (dimethylformamide), allowing for further reactions to occur .
  • Formation of Peptide Bonds: Fmoc-His(DNP)-OH can react with other activated amino acids to form peptide bonds, a critical step in peptide synthesis .

Histidine is an essential amino acid that plays crucial roles in various biological processes. It is involved in enzyme catalysis, metal ion binding, and acts as a precursor for histamine, an important neurotransmitter. The DNP group enhances the compound's spectroscopic properties, making it useful for studying protein interactions and dynamics . Furthermore, modifications like the DNP group can influence the stability and reactivity of peptides in biological systems.

Fmoc-His(DNP)-OH can be synthesized through several methods:

  • Solid-Phase Peptide Synthesis: This is the most common method, where Fmoc-His(DNP)-OH is incorporated into growing peptide chains on a solid support. The Fmoc protection allows for sequential addition of amino acids .
  • Solution-Phase Synthesis: Although less common than solid-phase methods, solution-phase synthesis can also be employed, particularly for small peptides or when specific conditions are required .
  • Chemical Modification: Starting from commercially available histidine derivatives, chemical modifications can introduce the DNP group and Fmoc protection through established synthetic protocols .

Fmoc-His(DNP)-OH has various applications in research and industry:

  • Peptide Synthesis: It is primarily used as a building block in the synthesis of peptides containing histidine residues.
  • Bioconjugation: The DNP group allows for easy detection and quantification of peptides through spectroscopic methods.
  • Drug Development: Peptides synthesized with this compound can serve as therapeutic agents or tools in drug discovery, particularly in targeting metal ions or enzymes .

Studies involving Fmoc-His(DNP)-OH often focus on its interactions with proteins and metal ions due to histidine's chelating properties. The DNP moiety enhances sensitivity in assays such as enzyme-linked immunosorbent assays (ELISA) or fluorescence-based studies. Research has shown that peptides containing this compound can effectively bind to transition metals, influencing their biological activity and stability .

Several compounds are structurally related to Fmoc-His(DNP)-OH, each with unique properties:

CompoundStructure/ModificationUnique Features
Boc-His(DNP)-OHBoc protecting group instead of FmocMore stable under acidic conditions
Fmoc-His(2-Oxo)-OHContains an oxo group at position 2Marker for oxidative damage
Boc-His(Tos)-OHTos protecting groupUseful for short peptide synthesis
Fmoc-Lys(Biotin)-OHBiotin attached to lysineEnhances biotinylation for affinity purification

Each of these compounds serves different purposes in peptide chemistry and biological research, highlighting the versatility of histidine derivatives in various applications.

XLogP3

4.1

Sequence

X

Wikipedia

1-(2,4-Dinitrophenyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine

Dates

Modify: 2023-08-15

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